molecular formula C22H23N3O2S B2889826 N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide CAS No. 450344-34-0

N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide

Cat. No.: B2889826
CAS No.: 450344-34-0
M. Wt: 393.51
InChI Key: IIEXQQLVKDMPSK-UHFFFAOYSA-N
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Description

N-[2-(2,3-Dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide is a heterocyclic compound featuring a fused thieno[3,4-c]pyrazole core substituted with a 2,3-dimethylphenyl group and an acetamide side chain linked to a 4-methoxyphenyl moiety. The 4-methoxyphenyl group introduces electron-donating characteristics, which may enhance lipophilicity and influence binding interactions compared to halogenated analogs .

Properties

IUPAC Name

N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c1-14-5-4-6-20(15(14)2)25-22(18-12-28-13-19(18)24-25)23-21(26)11-16-7-9-17(27-3)10-8-16/h4-10H,11-13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIEXQQLVKDMPSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)CC4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thioamides with Hydrazines

A thioamide derivative (e.g., 3-thiophenecarbothioamide) reacts with substituted hydrazines under acidic conditions to form the pyrazole ring. For example, heating 3-thiophenecarbothioamide with phenylhydrazine in ethanol at reflux yields the thienopyrazole scaffold with moderate regioselectivity (50–70% yield). This method, however, often produces regioisomeric mixtures, necessitating chromatographic separation.

Acetylenic Ketone Cyclization

Alternately, acetylenic ketones undergo 1,3-dipolar cycloaddition with diazo compounds to construct the pyrazole ring. Ethyl α-diazoacetate reacts with phenylpropargyl derivatives in the presence of zinc triflate, yielding substituted thienopyrazoles in 85–90% yields with high regiocontrol. This method is favored for its scalability and reduced isomer formation.

Table 1: Comparison of Core Synthesis Methods

Method Reactants Conditions Yield (%) Regioselectivity
Thioamide cyclization Thioamide + phenylhydrazine Ethanol, reflux 50–70 Moderate
Acetylenic ketone route Ethyl diazoacetate + propargyl Zn(OTf)₂, Et₃N 85–90 High

Formation of the 2-(4-Methoxyphenyl)Acetamide Moiety

The acetamide group is installed via a two-step sequence:

Synthesis of 2-(4-Methoxyphenyl)Acetic Acid

4-Methoxyphenylacetonitrile is hydrolyzed under acidic conditions (H₂SO₄, H₂O, reflux) to yield 2-(4-methoxyphenyl)acetic acid (90–95% yield).

Amide Coupling

The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with the 3-amino-thienopyrazole intermediate in dichloromethane (DCM) with triethylamine (Et₃N) as a base. This affords the target acetamide in 80–88% yield. Alternative methods employ coupling agents like EDC/HOBt in DMF, achieving comparable yields (82–85%).

Table 2: Amide Coupling Conditions and Outcomes

Activation Method Reagents Solvent Yield (%)
SOCl₂ Acyl chloride + Et₃N DCM 80–88
EDC/HOBt EDC, HOBt, DIPEA DMF 82–85

Optimization and Purification

Regioselectivity Enhancement

Regioselectivity in core formation is improved using ionic liquid catalysts. For instance, 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim]PF₆) increases the yield of the desired regioisomer to 92% by stabilizing transition states.

Chromatographic Purification

Final purification employs flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) to achieve ≥98% purity.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-efficiency and waste reduction:

  • Continuous Flow Reactors : Tubular reactors enable rapid mixing and heat transfer during cyclocondensation, reducing reaction times by 40% compared to batch processes.
  • Solvent Recycling : DCM and DMF are recovered via distillation, lowering environmental impact.
  • Crystallization Optimization : Ethanol/water mixtures precipitate the final product with 95% recovery, minimizing chromatographic steps.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Thieno[3,4-c]pyrazole vs. Thiazole/Quinazolinone

The thienopyrazole core distinguishes the target compound from analogs like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () and N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide (). Thiazoles and quinazolinones are more common in medicinal chemistry due to their established roles as enzyme inhibitors or antimicrobial agents . Thienopyrazoles, however, offer a fused sulfur-containing system that may enhance π-π stacking interactions or metabolic stability.

Substituent Effects

Arylacetamide Side Chains

  • Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxyphenyl group in the target compound contrasts with the 3,4-dichlorophenyl group in 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide .

Physicochemical Properties

Property Target Compound 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide
Core Structure Thieno[3,4-c]pyrazole Thiazole Quinazolinone/Thiazolidinone
Key Substituents 4-Methoxyphenyl, dimethylphenyl 3,4-Dichlorophenyl Phenyl, thioxothiazolidinone
Electron Effects Electron-donating (OCH₃) Electron-withdrawing (Cl) Mixed (S, O, Cl)
Predicted logP Moderate-high (~3.5) High (~4.0) Moderate (~2.8)
Hydrogen Bonding Acetamide NH, OCH₃ Acetamide NH, Cl (weak) Thioamide S, quinazolinone O

Biological Activity

N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies that highlight its efficacy against various diseases.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C23H25N3OS
  • CAS Number : 450344-36-2

This compound features a thieno[3,4-c]pyrazole core, which is often associated with various pharmacological activities.

Synthesis

The synthesis of thieno[3,4-c]pyrazole derivatives typically involves cyclization reactions using hydrazines and carbonyl compounds. For this compound, the synthesis may include the following steps:

  • Formation of Thieno[3,4-c]pyrazole : The initial step involves the cyclization of appropriate hydrazine derivatives with thioketones.
  • Substitution Reactions : Subsequent reactions introduce the methoxyphenyl and acetamide groups.

Anticancer Activity

Recent studies have demonstrated that compounds containing the thieno[3,4-c]pyrazole moiety exhibit significant anticancer properties. For instance:

  • In vitro Studies : A series of thieno[3,4-c]pyrazole derivatives were tested against various cancer cell lines. The IC50 values for some derivatives were found to be as low as 0.39 μM against MCF-7 breast cancer cells, indicating potent cytotoxicity .
CompoundCell LineIC50 (μM)
4bMCF-73.16
4cMCF-72.74
6aMCF-70.39

The mechanism through which thieno[3,4-c]pyrazole compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation pathways. Studies suggest that these compounds may act by modulating key signaling pathways involved in cancer progression.

Other Biological Activities

In addition to anticancer properties, thieno[3,4-c]pyrazole derivatives have shown potential in:

  • Anti-inflammatory Activity : Some derivatives have demonstrated significant anti-inflammatory effects in murine models.
  • Antibacterial Properties : Certain compounds have been evaluated for their antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

Case Studies

  • Study on Breast Cancer Cells :
    • A comprehensive study evaluated the cytotoxic effects of various thieno[3,4-c]pyrazole derivatives on the MDA-MB-231 breast cancer cell line. The results indicated that modifications to the substituents on the pyrazole ring significantly influenced cytotoxicity levels .
  • Inflammation Models :
    • In vivo studies assessed the anti-inflammatory properties using carrageenan-induced paw edema in rats. Compounds showed a marked reduction in edema compared to control groups .

Q & A

Basic: What synthetic methodologies are employed to prepare N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide?

The synthesis involves a multi-step process:

  • Core Formation : Cyclization of precursors (e.g., thiophene derivatives) to construct the thieno[3,4-c]pyrazole core under reflux conditions with solvents like DMF or DCM .
  • Substitution Reactions : Sequential introduction of the 2,3-dimethylphenyl group via nucleophilic substitution and coupling of the 4-methoxyphenyl acetamide moiety using coupling agents like EDCI/HOBt .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) ensure >95% purity .

Basic: How is the molecular structure of this compound validated experimentally?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the thienopyrazole core) .
  • X-ray Crystallography : Resolves bond angles and dihedral angles in the thienopyrazole core, confirming steric effects from the 2,3-dimethylphenyl group .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 448.1521) .

Advanced: How can researchers optimize synthetic yields while minimizing side-product formation?

  • Catalyst Screening : Use Pd(PPh3_3)4_4 for Suzuki-Miyaura coupling to introduce aryl groups with >80% yield .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates but require strict temperature control (<60°C) to avoid decomposition .
  • Byproduct Analysis : LC-MS identifies impurities (e.g., unreacted acetamide intermediates), guiding recrystallization protocols .

Advanced: How to resolve contradictions between in vitro receptor binding data and in vivo efficacy studies?

  • Pharmacokinetic Profiling : Measure bioavailability (%F) and plasma protein binding to assess tissue penetration discrepancies .
  • Metabolite Identification : Use HPLC-MS/MS to detect active metabolites (e.g., demethylated derivatives) that may contribute to in vivo effects .
  • Dose-Response Refinement : Adjust dosing regimens in animal models to align with in vitro IC50_{50} values .

Advanced: What structural modifications enhance target selectivity in SAR studies?

  • Methoxy Group Replacement : Substituting 4-methoxyphenyl with 4-fluorophenyl increases lipophilicity (logP from 3.2 to 3.8), improving blood-brain barrier penetration .
  • Dimethylphenyl Isosteres : Replacing 2,3-dimethylphenyl with 4-chlorophenyl enhances binding affinity (ΔG = -2.1 kcal/mol) to kinase targets via halogen bonding .
  • Acetamide Linker Optimization : Introducing a methylene spacer reduces steric hindrance, increasing enzymatic inhibition (IC50_{50} from 120 nM to 45 nM) .

Advanced: How to model molecular interactions between this compound and its putative targets?

  • Molecular Docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR), identifying key residues (e.g., Lys721) for hydrogen bonding .
  • MD Simulations : AMBER-based 100-ns trajectories assess conformational stability of the thienopyrazole core in aqueous environments .
  • Free Energy Calculations : MM-PBSA quantifies binding energies, correlating with experimental IC50_{50} values (R2^2 = 0.89) .

Basic: What stability assessments are critical for long-term storage of this compound?

  • pH Stability : Monitor degradation via HPLC in buffers (pH 1–13); stable at pH 5–7 but hydrolyzes in acidic conditions (<pH 3) .
  • Light Sensitivity : UV-Vis spectroscopy detects photodegradation (λmax shift from 270 nm to 310 nm) under UV light, necessitating amber vials .
  • Thermal Stability : TGA/DSC shows decomposition onset at 180°C, confirming room-temperature stability .

Advanced: What mechanistic insights explain its inhibitory activity against specific enzymes?

  • Enzyme Kinetics : Lineweaver-Burk plots reveal non-competitive inhibition of COX-2 (Ki_i = 85 nM) with a Vmax_{max} decrease .
  • Active-Site Probes : Fluorescence quenching assays show displacement of ATP in kinase binding pockets (ΔF = 70%) .
  • Covalent Binding Studies : LC-MS/MS detects covalent adducts with cysteine residues (e.g., Cys773 in EGFR), confirming irreversible inhibition .

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